![molecular formula C19H15N3OS B4432571 N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide](/img/structure/B4432571.png)
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide
説明
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide, also known as GSK2606414, is a potent and selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). It is a small molecule drug that has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
作用機序
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide selectively inhibits PERK, a type of protein kinase that plays a key role in the unfolded protein response (UPR) pathway. The UPR pathway is activated in response to endoplasmic reticulum (ER) stress, which occurs when there is an accumulation of misfolded or unfolded proteins in the ER. PERK activation leads to phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which reduces protein synthesis and promotes cell survival by reducing ER stress. However, prolonged PERK activation can lead to cell death. This compound inhibits PERK and thereby promotes cell death in cancer cells and neuroprotection in neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells and protect neurons from ER stress-induced cell death. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. In addition, this compound has been shown to reduce inflammation in animal models of inflammatory bowel disease.
実験室実験の利点と制限
One advantage of N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide is its selectivity for PERK, which reduces the risk of off-target effects. It has also been shown to be effective in vitro and in vivo, making it a promising drug candidate for further development. However, one limitation is that its efficacy may vary depending on the type of cancer or neurodegenerative disorder being studied.
将来の方向性
There are several potential future directions for N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide research. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Another area of interest is its potential use as a biomarker for ER stress in cancer and neurodegenerative disorders. Additionally, further research is needed to determine its long-term safety and efficacy in humans.
科学的研究の応用
N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to induce cell death in multiple myeloma cells and sensitize glioblastoma cells to radiation therapy. It has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-5-7-14(8-6-12)17-13(2)24-19(16(17)10-20)22-18(23)15-4-3-9-21-11-15/h3-9,11H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSDBVVXBAKDCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=CN=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。